molecular formula C20H17N5O3 B2391394 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide CAS No. 899752-75-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2391394
CAS RN: 899752-75-1
M. Wt: 375.388
InChI Key: AUBNGRLUXALHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. The reaction is monitored by TLC or HPLC, and once complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-4-one moiety being a key part of its structure . This moiety is a bicyclic heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and extraction. Additionally, it has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .

Scientific Research Applications

Anticancer Activity

Research into derivatives closely related to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide has revealed promising anticancer properties. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, highlighting the potential of these compounds in cancer treatment. One compound showed significant growth inhibition against eight cancer cell lines, emphasizing the potential of these derivatives as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has also been extensively studied. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, including derivatives of this compound, to evaluate their antimicrobial efficacy. These compounds exhibited varying degrees of antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Neuroinflammation and Imaging Applications

Novel pyrazolo[1,5-a]pyrimidines related to the chemical structure have been investigated for their binding potential to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Damont et al. (2015) synthesized a series of these compounds, demonstrating their subnanomolar affinity for TSPO. This work paves the way for developing new diagnostic tools and therapeutic strategies targeting neuroinflammation (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).

Antioxidant Activity

Explorations into the antioxidant properties of pyrazole-acetamide derivatives have identified compounds with significant antioxidant activity. Research by Chkirate et al. (2019) into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed their potential as antioxidants, underscoring the diverse biological activities of compounds within this chemical family (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-5-6-10-17(14)28-12-18(26)23-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNGRLUXALHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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